molecular formula C18H16BrNO4S B281730 N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2-methylbenzenesulfonamide

N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2-methylbenzenesulfonamide

Cat. No. B281730
M. Wt: 422.3 g/mol
InChI Key: QMZCBLRTSACTTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2-methylbenzenesulfonamide, also known as BRD0705, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2-methylbenzenesulfonamide is not yet fully understood. However, studies have shown that it inhibits the activity of certain enzymes involved in cancer cell growth and inflammation. N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2-methylbenzenesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. By inhibiting HDAC activity, N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2-methylbenzenesulfonamide may prevent the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects
N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2-methylbenzenesulfonamide has been shown to inhibit the growth of bacteria and fungi. It has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2-methylbenzenesulfonamide in lab experiments is its high potency. It has been shown to inhibit the activity of HDACs at low concentrations, making it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of using N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2-methylbenzenesulfonamide in lab experiments is its low solubility in water. This can make it difficult to administer the compound to cells or animals in a controlled manner.

Future Directions

There are several potential future directions for research on N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2-methylbenzenesulfonamide. One area of interest is its potential as a treatment for cancer. Studies have shown that N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2-methylbenzenesulfonamide inhibits the growth of various types of cancer cells, and further research could explore its potential as a cancer therapy. Another potential future direction is its use as a treatment for neurodegenerative diseases. Studies have shown that N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2-methylbenzenesulfonamide has neuroprotective effects, and further research could explore its potential as a treatment for diseases such as Alzheimer's and Parkinson's. Finally, future research could explore the use of N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2-methylbenzenesulfonamide in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2-methylbenzenesulfonamide involves a series of chemical reactions, starting with the preparation of 3-acetyl-7-bromo-2-methyl-1-benzofuran-5-carboxylic acid. This intermediate is then reacted with 2-methylbenzenesulfonyl chloride to yield N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2-methylbenzenesulfonamide. The synthesis of this compound has been described in detail in a study published by the National Center for Advancing Translational Sciences.

Scientific Research Applications

N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2-methylbenzenesulfonamide has been shown to have potential therapeutic applications in various scientific research studies. One study found that N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2-methylbenzenesulfonamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. Another study found that N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2-methylbenzenesulfonamide has anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.

properties

Molecular Formula

C18H16BrNO4S

Molecular Weight

422.3 g/mol

IUPAC Name

N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2-methylbenzenesulfonamide

InChI

InChI=1S/C18H16BrNO4S/c1-10-6-4-5-7-16(10)25(22,23)20-13-8-14-17(11(2)21)12(3)24-18(14)15(19)9-13/h4-9,20H,1-3H3

InChI Key

QMZCBLRTSACTTE-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1S(=O)(=O)NC2=CC(=C3C(=C2)C(=C(O3)C)C(=O)C)Br

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC2=CC3=C(C(=C2)Br)OC(=C3C(=O)C)C

Origin of Product

United States

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